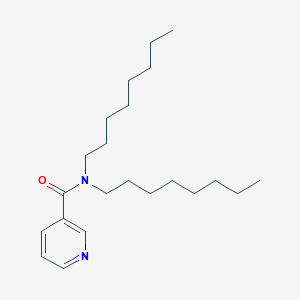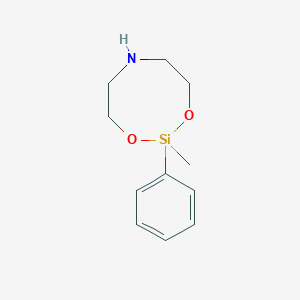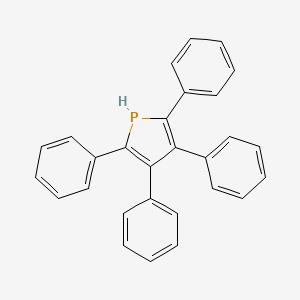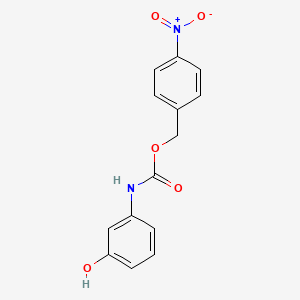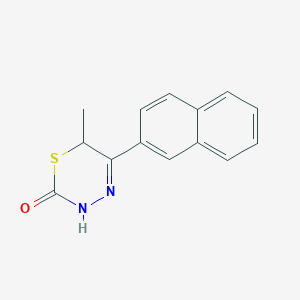![molecular formula C38H34N2O3 B14412276 2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate CAS No. 85610-13-5](/img/structure/B14412276.png)
2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate is a complex organic compound known for its vibrant color properties. It is often used in various scientific and industrial applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a dye or indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.
Industry: Utilized in the production of colored materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism by which 2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate include:
- 2-((2-ethyl-6-methylanilino)carbonyl)benzoic acid
- 2-(2,6-diethylanilino)carbonyl)benzoic acid
- 2-(2-benzoylanilino)carbonyl)benzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique color properties and reactivity. This makes it particularly valuable in applications requiring precise and consistent color characteristics.
Eigenschaften
CAS-Nummer |
85610-13-5 |
|---|---|
Molekularformel |
C38H34N2O3 |
Molekulargewicht |
566.7 g/mol |
IUPAC-Name |
2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C38H34N2O3/c1-5-25-13-9-11-23(3)36(25)39-27-17-19-33-31(21-27)35(29-15-7-8-16-30(29)38(41)42)32-22-28(18-20-34(32)43-33)40-37-24(4)12-10-14-26(37)6-2/h7-22,39-40H,5-6H2,1-4H3 |
InChI-Schlüssel |
LMCFNJMOBWARJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC(=C1NC2=CC3=C(C=C2)[O+]=C4C=CC(=CC4=C3C5=CC=CC=C5C(=O)[O-])NC6=C(C=CC=C6CC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


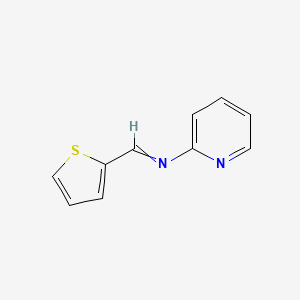
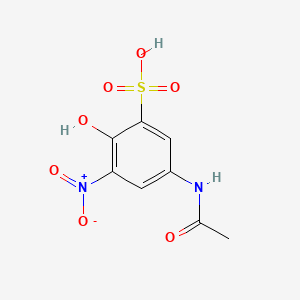
![4-[2-(Dimethylamino)ethyl]benzonitrile](/img/structure/B14412200.png)
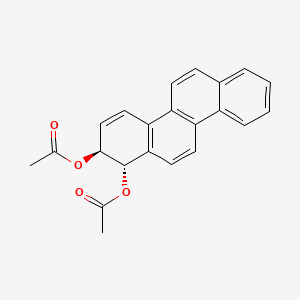
![(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14412210.png)
![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
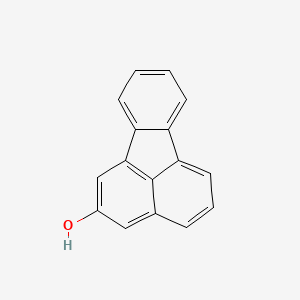
![2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14412232.png)
